2-Trehalosamine Potentiates First- and Second-Line TB Drugs: Rifampicin IC90 Reduced 2.2-Fold, Bedaquiline IC90 Reduced 2.0-Fold
In M. tuberculosis broth culture, cotreatment with 2-trehalosamine significantly enhanced the antimicrobial effects of rifampicin (RIF) and bedaquiline (BDQ). The IC90 of RIF decreased from 0.84 ± 0.12 μg/mL to 0.38 ± 0.08 μg/mL, and the IC90 of BDQ decreased from 0.18 ± 0.02 μg/mL to 0.09 ± 0.01 μg/mL [1]. This potentiation was not observed with 6-TreNH₂ cotreatment, which showed no impact on in vitro growth or antimycobacterial potentiation under the same conditions [1]. Additionally, 2-trehalosamine alone at the tested concentration did not alter Mtb planktonic growth, confirming that the improved IC90 values represent genuine potentiation rather than additive antibacterial effects [1]. In a macrophage infection model, cotreatment with 2-trehalosamine and RIF or BDQ also significantly reduced intracellular Mtb burden compared to antibiotic treatment alone [1].
| Evidence Dimension | IC90 of front-line TB antibiotics with and without 2-trehalosamine cotreatment |
|---|---|
| Target Compound Data | RIF IC90 = 0.38 ± 0.08 μg/mL; BDQ IC90 = 0.09 ± 0.01 μg/mL (with 2-TreNH₂ cotreatment) |
| Comparator Or Baseline | RIF IC90 = 0.84 ± 0.12 μg/mL; BDQ IC90 = 0.18 ± 0.02 μg/mL (antibiotic alone, no trehalose analogue); 6-TreNH₂ showed no potentiation effect |
| Quantified Difference | RIF IC90 reduced 2.2-fold; BDQ IC90 reduced 2.0-fold; 6-TreNH₂ comparator showed 0-fold improvement |
| Conditions | M. tuberculosis H37Rv planktonic culture in 7H9 medium; IC90 determined by dose-response; validated in THP-1 macrophage infection model at 1× MIC of RIF or BDQ |
Why This Matters
This is the only trehalose analogue demonstrated to potentiate both first-line (RIF) and second-line (BDQ) TB drugs in both broth culture and macrophage infection, making 2-trehalosamine the compound of choice for adjunctive TB therapy research.
- [1] Kalera K, Liu R, Lim J, et al. Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift. ACS Infect Dis. 2024;10(4):1391-1404. doi:10.1021/acsinfecdis.4c00138 View Source
